Cas no 1131587-47-7 (Ethyl 5-iodo-2,4-dimethylbenzoate)
Ethyl 5-iodo-2,4-dimethylbenzoate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 5-iodo-2,4-dimethylbenzoate
- DB-060296
- 5-iodo-2,4-dimethylbenzoic acid ethyl ester
- A802758
- AKOS015843499
- 1131587-47-7
- DTXSID00661130
- ethyl 5-iodanyl-2,4-dimethyl-benzoate
- Ethyl5-iodo-2,4-dimethylbenzoate
-
- Inchi: 1S/C11H13IO2/c1-4-14-11(13)9-6-10(12)8(3)5-7(9)2/h5-6H,4H2,1-3H3
- InChI Key: FLZCCFKUNNZOTA-UHFFFAOYSA-N
- SMILES: IC1=CC(C(=O)OCC)=C(C)C=C1C
Computed Properties
- Exact Mass: 303.99603g/mol
- Monoisotopic Mass: 303.99603g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 206
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 26.3Ų
Ethyl 5-iodo-2,4-dimethylbenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019096371-5g |
Ethyl 5-iodo-2,4-dimethylbenzoate |
1131587-47-7 | 95% | 5g |
$969.01 | 2023-09-04 | |
| Alichem | A019096371-10g |
Ethyl 5-iodo-2,4-dimethylbenzoate |
1131587-47-7 | 95% | 10g |
$1386.32 | 2023-09-04 | |
| Alichem | A019096371-25g |
Ethyl 5-iodo-2,4-dimethylbenzoate |
1131587-47-7 | 95% | 25g |
$2244.22 | 2023-09-04 | |
| Ambeed | A674073-1g |
Ethyl 5-iodo-2,4-dimethylbenzoate |
1131587-47-7 | 95+% | 1g |
$483.0 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1648533-5g |
Ethyl 5-iodo-2,4-dimethylbenzoate |
1131587-47-7 | 98% | 5g |
¥14332.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1648533-10g |
Ethyl 5-iodo-2,4-dimethylbenzoate |
1131587-47-7 | 98% | 10g |
¥20506.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1648533-25g |
Ethyl 5-iodo-2,4-dimethylbenzoate |
1131587-47-7 | 98% | 25g |
¥33190.00 | 2024-08-09 | |
| Crysdot LLC | CD12179433-1g |
Ethyl 5-iodo-2,4-dimethylbenzoate |
1131587-47-7 | 95+% | 1g |
$432 | 2024-07-23 |
Ethyl 5-iodo-2,4-dimethylbenzoate Suppliers
Ethyl 5-iodo-2,4-dimethylbenzoate Related Literature
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
Additional information on Ethyl 5-iodo-2,4-dimethylbenzoate
Ethyl 5-iodo-2,4-dimethylbenzoate (CAS No. 1131587-47-7): A Versatile Chemical Intermediate for Modern Applications
Ethyl 5-iodo-2,4-dimethylbenzoate (CAS No. 1131587-47-7) is an important iodinated aromatic ester that has gained significant attention in pharmaceutical and materials science research. This compound, with its unique molecular structure featuring both iodo and ester functional groups, serves as a valuable building block in organic synthesis.
The growing interest in halogenated aromatic compounds like Ethyl 5-iodo-2,4-dimethylbenzoate stems from their versatility in cross-coupling reactions, particularly in palladium-catalyzed processes. Researchers are increasingly exploring this compound for applications in drug discovery, where its iodo-substituted benzene ring can participate in various carbon-carbon bond forming reactions.
Recent studies highlight the compound's potential in developing advanced materials, especially in the field of organic electronics. The methyl groups at positions 2 and 4 provide steric hindrance that can influence molecular packing, while the ethyl ester moiety offers synthetic flexibility for further modifications. This combination makes Ethyl 5-iodo-2,4-dimethylbenzoate particularly interesting for designing functional materials with tailored properties.
From a synthetic chemistry perspective, the iodo substituent in 5-iodo-2,4-dimethylbenzoate derivatives serves as an excellent leaving group in various nucleophilic substitution reactions. This characteristic has made the compound valuable in medicinal chemistry research, where it's used to create diverse molecular scaffolds for biological evaluation.
The compound's stability and relatively mild reaction conditions have positioned it as a preferred intermediate in high-throughput synthesis platforms. Many researchers are investigating its use in combinatorial chemistry approaches to rapidly generate libraries of potentially bioactive compounds.
In the context of green chemistry initiatives, there's growing interest in developing more sustainable methods for producing iodinated aromatic compounds like Ethyl 5-iodo-2,4-dimethylbenzoate. Recent advances in catalytic iodination techniques have improved the efficiency of its synthesis while reducing environmental impact.
The spectroscopic properties of Ethyl 5-iodo-2,4-dimethylbenzoate make it useful as a NMR standard or reference compound in analytical chemistry. Its distinct proton NMR pattern, resulting from the methyl groups and aromatic proton, provides clear diagnostic signals for method development.
Looking at market trends, demand for specialized aromatic esters like Ethyl 5-iodo-2,4-dimethylbenzoate has been steadily increasing. This reflects broader growth in the fine chemicals sector, particularly for compounds serving the pharmaceutical intermediate market.
Quality control of Ethyl 5-iodo-2,4-dimethylbenzoate typically involves HPLC analysis to ensure high purity, which is crucial for its applications in sensitive organic synthesis processes. The compound's stability under standard storage conditions contributes to its reliability as a research chemical.
Future research directions for 5-iodo-2,4-dimethylbenzoate derivatives may explore their potential in catalysis or as components of supramolecular systems. The unique electronic properties imparted by the iodo substituent could enable interesting applications in these emerging fields.
For synthetic chemists working with Ethyl 5-iodo-2,4-dimethylbenzoate, understanding its reactivity patterns is essential. The compound's behavior in various transition metal-catalyzed reactions continues to be an active area of investigation in academic and industrial laboratories.
In summary, Ethyl 5-iodo-2,4-dimethylbenzoate (CAS No. 1131587-47-7) represents a valuable tool in modern chemical research, with applications spanning from drug discovery to materials science. Its combination of steric effects, electronic properties, and synthetic versatility ensures its continued importance in advancing chemical innovation.
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